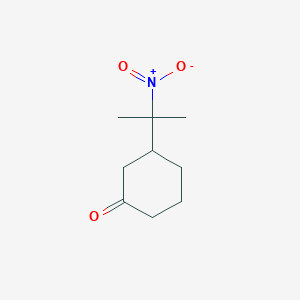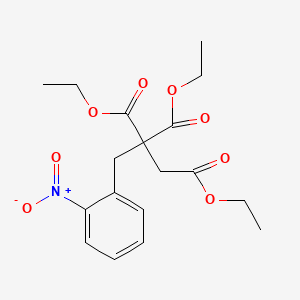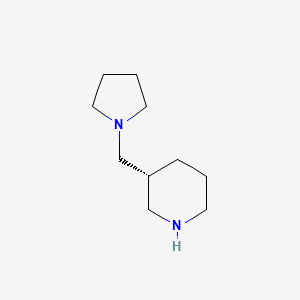
1,2-Dichloro-3-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-ethoxybenzene is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethyl ether group. This compound is part of the broader class of ethers, which are known for their relatively low reactivity and utility in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-ethoxybenzene can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 2,3-dichlorophenol with an ethyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of 2,3-dichlorophenol with ethanol.
Industrial Production Methods
Industrial production of this compound often employs the Williamson Ether Synthesis due to its efficiency and relatively mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-ethoxybenzene undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HBr, HI, H2SO4
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted ethers and phenols
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-ethoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-ethoxybenzene involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-3-ethoxybenzene can be compared with other similar compounds such as:
- 2,4-Dichlorophenylethyl ether
- 2,3-Dichlorophenylmethyl ether
- 2,3-Dichlorophenylpropyl ether
Uniqueness
The unique positioning of the chlorine atoms on the phenyl ring in this compound imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems .
Eigenschaften
Molekularformel |
C8H8Cl2O |
|---|---|
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
1,2-dichloro-3-ethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
AZEDTVCUFIKLGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylate](/img/structure/B8498860.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B8498874.png)






![Tert-butyl 5-fluoro-2-oxospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B8498928.png)


![Bis[4-(4-hydroxyphenoxy)phenyl]methanone](/img/structure/B8498947.png)
silane](/img/structure/B8498957.png)

